molecular formula C23H36ClN3O3S B2652933 4-butyl-N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexane-1-carboxamide CAS No. 951535-81-2

4-butyl-N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexane-1-carboxamide

Cat. No.: B2652933
CAS No.: 951535-81-2
M. Wt: 470.07
InChI Key: BEQFSSMENHBAAH-UHFFFAOYSA-N
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Description

4-butyl-N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexane-1-carboxamide is a useful research compound. Its molecular formula is C23H36ClN3O3S and its molecular weight is 470.07. The purity is usually 95%.
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Scientific Research Applications

New Substituted Piperazines as Ligands for Melanocortin Receptors

Research on substituted piperazines, similar in structure to the compound , has demonstrated their utility as ligands for melanocortin receptors. This study synthesized and characterized a series of piperazine analogues of a melanocortin 4 receptor (MC4R) specific small-molecule agonist, focusing on their structural and pharmacological properties. The findings indicate that these compounds have potential applications in the modulation of MC4R, which could have implications for treatments related to obesity, metabolic disorders, and sexual dysfunction (Mutulis et al., 2004).

Piperazine-Based Catalysts for Hydrosilylation of N-Aryl Imines

Another application area for compounds with a piperazine structure involves their use as catalysts in chemical reactions. A study demonstrated that l-piperazine-2-carboxylic acid-derived N-formamides, which share functional groups with the compound of interest, serve as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This research opens avenues for the synthesis of complex molecules, potentially useful in the development of pharmaceuticals and materials science (Wang et al., 2006).

Novel Magnetic Nanocatalyst Incorporating Piperazine

The development of magnetic nanocatalysts incorporating piperazine functionalities has been explored for the synthesis of benzothiazolylamino phenylmethyl naphthols. This research highlights the role of piperazine-based compounds in facilitating environmentally friendly and efficient catalytic processes, which are crucial for sustainable chemistry applications (Pourghasemi Lati et al., 2018).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. Unfortunately, the safety and hazards of “4-butyl-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide” are not available in the literature .

Properties

IUPAC Name

4-butyl-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36ClN3O3S/c1-2-3-5-19-8-10-20(11-9-19)23(28)25-12-17-31(29,30)27-15-13-26(14-16-27)22-7-4-6-21(24)18-22/h4,6-7,18-20H,2-3,5,8-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQFSSMENHBAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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